molecular formula C14H11ClN2O6S B4166099 methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate

methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate

Cat. No. B4166099
M. Wt: 370.8 g/mol
InChI Key: VCVROCUDOHHQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research for its unique properties. It is a member of the benzoate family and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate is not well understood. However, it is believed to work by binding to specific proteins and altering their function. This can lead to changes in cellular processes and ultimately affect the physiological response.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate in lab experiments is its ability to act as a fluorescent probe. This can allow for the visualization of specific proteins and nucleic acids. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results.

Future Directions

There are many potential future directions for the use of methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's. Additionally, it may be used in the development of new fluorescent probes for the detection of other molecules. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

Methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate is commonly used in scientific research as a reagent in organic synthesis. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

methyl 2-chloro-5-[(3-nitrophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6S/c1-23-14(18)12-7-9(5-6-13(12)15)16-24(21,22)11-4-2-3-10(8-11)17(19)20/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVROCUDOHHQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.